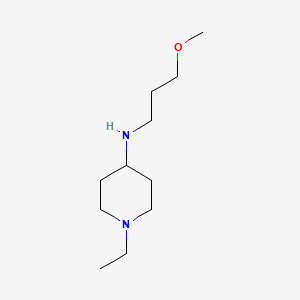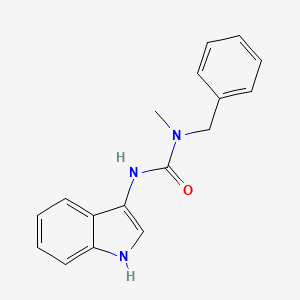
1-benzyl-3-(1H-indol-3-yl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-benzyl-3-(1H-indol-3-yl)-1-methylurea” is a chemical compound that likely contains an indole group, which is a prevalent moiety in many natural products and drugs . Indoles are significant heterocyclic systems that play a main role in cell biology .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, indazoles and similar compounds can be synthesized through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” likely includes an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
Research has demonstrated the synthesis of new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, which were evaluated for their antimicrobial and anticancer activities. These derivatives showed significant activity against various bacterial strains such as P. aeruginosa, B. cereus, and S. aureus, and were found to be highly effective against C. albicans compared to standard reference drugs. Furthermore, certain derivatives displayed potent efficacy against ovarian cancer xenografts in mice, highlighting their potential as anticancer agents (El-Sawy et al., 2010).
Catalytic Applications
Indole derivatives have been synthesized and utilized as catalysts in various chemical reactions. For example, palladacycles with indole cores were designed and showed efficiency as catalysts for the Suzuki–Miyaura coupling of aromatic chlorides and bromides, as well as in the allylation of aldehydes. These findings indicate the versatility of indole derivatives as catalysts in organic synthesis, opening pathways for the development of new catalytic processes (Singh et al., 2017).
Antioxidant and Antimicrobial Evaluation
The synthesis of novel 4-substituted-1H-1,2,4-triazole derivatives from 1-methyl-1H-indole revealed their potential as antioxidants and antimicrobials. These compounds exhibited scavenging activity against DPPH and superoxide radicals and showed lipid peroxidation inhibition effects, alongside slight antimicrobial activity against various test microorganisms, pointing to their multifunctional biological activities (Baytas et al., 2012).
Chemical Synthesis and Modification
Studies have focused on the chemical behavior of indole derivatives under different conditions, revealing their potential in organic synthesis. For instance, reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent led to the formation of various nitroso indole derivatives, showcasing the reactive versatility of indole compounds in chemical transformations (Astolfi et al., 2006).
Propiedades
IUPAC Name |
1-benzyl-3-(1H-indol-3-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20(12-13-7-3-2-4-8-13)17(21)19-16-11-18-15-10-6-5-9-14(15)16/h2-11,18H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWDXDPGKSFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

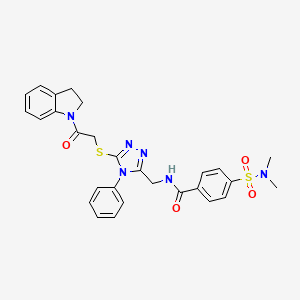
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)
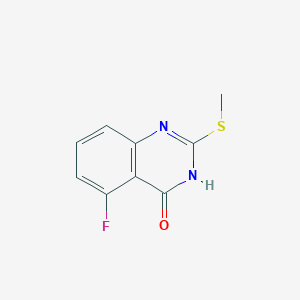
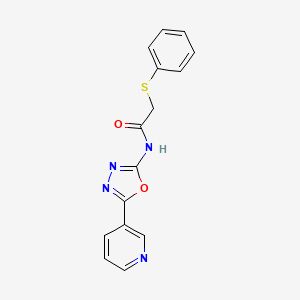
![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)
![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)

![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)
![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)
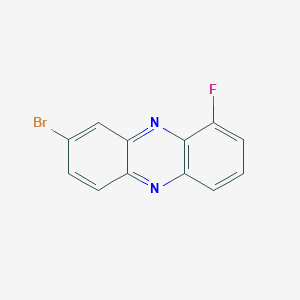
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2582846.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)
